5,7-Dimethoxy-2,3,3-trimethyl-3H-indole
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Overview
Description
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of two methoxy groups at positions 5 and 7 and three methyl groups at positions 2, 3, and 3 on the indole ring.
Preparation Methods
The synthesis of 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole typically involves the following steps:
Starting Material: The synthesis begins with indole as the starting material.
Alkylation: The indole undergoes alkylation at positions 2 and 3 to introduce the methyl groups.
Methoxylation: The compound is then subjected to methoxylation to introduce methoxy groups at positions 5 and 7.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: This compound is utilized in the study of biological processes involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets and pathways. The methoxy and methyl groups on the indole ring can influence its binding affinity and activity towards specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5,7-Dimethoxy-2,3,3-trimethyl-3H-indole can be compared with other similar compounds, such as:
5-Methoxy-2,3,3-trimethyl-3H-indole: This compound has one less methoxy group and exhibits different chemical and biological properties.
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: This compound has a sulfonic acid group instead of methoxy groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
121807-35-0 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5,7-dimethoxy-2,3,3-trimethylindole |
InChI |
InChI=1S/C13H17NO2/c1-8-13(2,3)10-6-9(15-4)7-11(16-5)12(10)14-8/h6-7H,1-5H3 |
InChI Key |
VYJZMEQVHRNZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2OC)OC |
Origin of Product |
United States |
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